![molecular formula C14H12N2O3S B2937947 (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 477511-61-8](/img/structure/B2937947.png)

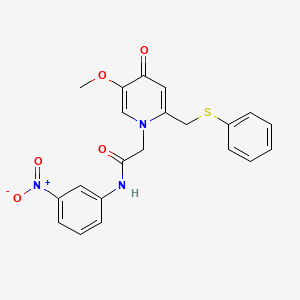

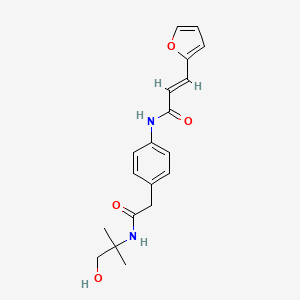

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 4-methylbenzo[d]thiazol-2-amine , which is a chemical with the molecular formula C8H12N2S and a molecular weight of 168.26 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-methylbenzo[d]thiazol-2-amine, a related compound, include a boiling point of 315.7±11.0 °C (Predicted), a density of 1.191±0.06 g/cm3 (Predicted), and a pKa of 5.98±0.40 (Predicted) .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The benzothiazole moiety is known for its antibacterial properties. Research has shown that derivatives of 3-methylbenzo[d]thiazol exhibit strong antibacterial activities against various bacterial strains, including multidrug-resistant ones like MRSA, VRE, and NDM-1 Escherichia coli . These compounds can disrupt the GTPase activity and dynamic assembly of FtsZ, a protein essential for bacterial cell division, leading to bacterial cell death. This mechanism suggests that our compound could be developed into a new class of antibiotics targeting FtsZ.

Anti-inflammatory Applications

Thiazole carboxamide derivatives have been studied for their potential as cyclooxygenase (COX) inhibitors . These compounds could be designed to selectively inhibit COX-2 over COX-1, which is desirable for anti-inflammatory drugs to reduce side effects. Given the structural similarity, (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide could be explored for its COX inhibitory activity, potentially leading to new nonsteroidal anti-inflammatory drugs (NSAIDs).

Anticancer Properties

Furan derivatives are known to possess a wide range of biological activities, including anticancer properties . The incorporation of the furan nucleus into drug design is a significant synthetic strategy in the search for new therapeutic agents. The compound , with its furan carboxamide moiety, could be investigated for its cytotoxic effects against cancer cell lines.

Antimicrobial Resistance Combatant

The rise of antimicrobial resistance is a global concern. Furan derivatives have been recognized for their role in combating this issue due to their antimicrobial properties . The subject compound could be part of a new wave of antimicrobial agents with a novel mechanism of action, providing an alternative in the fight against drug-resistant infections.

Material Science Applications

Benzothiazole and furan derivatives have been used in material science for their unique chemical properties . The compound could be investigated for its utility in creating new materials with specific desired properties, such as conductivity, fluorescence, or stability under certain conditions.

Safety and Hazards

Zukünftige Richtungen

While specific future directions for your compound are not available, the development of novel chemotherapeutics, which selectively act on the target without side effects, has become a primary objective of medicinal chemists . This includes the development of new heterocycles containing 1,2,3-triazole moieties that decrease the development of tumor cells .

Wirkmechanismus

Target of Action

Similar compounds such as 3-methylbenzo[d]thiazol-methylquinolinium derivatives have shown strong antibacterial activities against different bacteria strains . They disrupt the GTPase activity and dynamic assembly of FtsZ, a protein essential for bacterial cell division .

Mode of Action

The compound likely interacts with its targets by binding to them and disrupting their normal function. For instance, in the case of FtsZ, the compound could inhibit its GTPase activity and dynamic assembly, thereby preventing bacterial cell division .

Biochemical Pathways

It’s plausible that the compound affects the bacterial cell division pathway by targeting the ftsz protein .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties

Result of Action

The result of the compound’s action is likely the inhibition of bacterial cell division, leading to bacterial cell death . This is inferred from the action of similar compounds on the FtsZ protein .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, solvent effects can influence the hydrogen bond dynamical process of similar compounds . Additionally, the compound’s action could be affected by factors such as pH, temperature, and the presence of other substances in the environment .

Eigenschaften

IUPAC Name |

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-16-12-9(18-2)5-3-7-11(12)20-14(16)15-13(17)10-6-4-8-19-10/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEAWUJTYRZZLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Furylmethyl)amino]ethanol](/img/structure/B2937864.png)

![4-[4-(tert-butyl)benzoyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2937869.png)

![(2Z)-3-phenyl-N-(2-thien-2-ylimidazo[1,2-a]pyridin-3-yl)acrylamide](/img/structure/B2937881.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2937882.png)

![N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2937885.png)

![4-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2937886.png)